Commercial Purity Benchmarking: ≥98% vs. Analog Baselines
The target compound is commercially supplied at ≥98% purity (NLT 98%) as confirmed by the manufacturer's certificate of analysis . In comparison, the unsubstituted benzoate analog (2-Oxobenzo[d][1,3]oxathiol-5-yl benzoate, CAS 7735-57-1) is typically offered at 97% purity , while the 4-chloro isomer (CAS 337496-09-0) is supplied at 97% purity from multiple vendors . This represents a ≥1 percentage point purity advantage for the 2-chloro derivative, which translates to lower levels of unidentified impurities in screening libraries and reduced confounding in dose-response assays.
| Evidence Dimension | Commercial minimum purity specification |
|---|---|
| Target Compound Data | ≥98% (NLT 98%) |
| Comparator Or Baseline | 2-Oxobenzo[d][1,3]oxathiol-5-yl benzoate: 97%; 2-Oxobenzo[d][1,3]oxathiol-5-yl 4-chlorobenzoate: 97% |
| Quantified Difference | +1 percentage point over both analog baselines |
| Conditions | Commercial supplier specification sheets; batch-release QC data |
Why This Matters
Higher starting purity reduces the risk of impurity-driven false positives or cytotoxicity in screening cascades, directly impacting procurement decisions for hit-to-lead and lead optimization programs.
